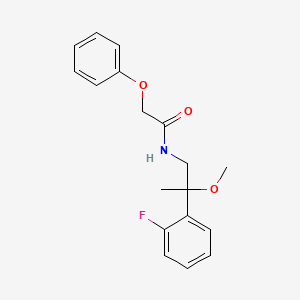

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-phenoxyacetamide, commonly known as FMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPA belongs to the class of amide compounds, and its chemical structure is composed of a phenoxyacetamide moiety and a 2-(2-fluorophenyl)-2-methoxypropyl group.

Applications De Recherche Scientifique

Radioligand Development for Peripheral Benzodiazepine Receptors

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-phenoxyacetamide and its derivatives have been explored for their potential as radioligands, particularly targeting peripheral benzodiazepine receptors (PBRs). For instance, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide ([(18)F]-FMDAA1106) and its ethyl counterpart ([(18)F]FEDAA1106) were synthesized and evaluated for their binding affinity towards PBRs. These radioligands showed high radioactivity in the olfactory bulb of rat brains, indicating their potential for imaging PBR density regions in the brain, which is crucial for studying various neurological conditions (Zhang et al., 2003).

Chemoselective Acetylation in Drug Synthesis

Another application is seen in the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, serving as an intermediate in the synthesis of antimalarial drugs. This process utilizes immobilized lipase as a catalyst, demonstrating the compound's role in facilitating drug synthesis through bio-catalyzed reactions, highlighting a sustainable approach to pharmaceutical manufacturing (Magadum & Yadav, 2018).

Synthesis of Fluorinated Compounds

The compound is also pivotal in the synthesis of fluorinated building blocks, such as alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, from a common fluorinated intermediate. This demonstrates its utility in the creation of complex molecules with potential applications in material science and medicinal chemistry, further illustrating the compound's versatility in facilitating the synthesis of structurally diverse fluorinated compounds with significant pharmacological and material applications (Ghosh et al., 2009).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

The biochemical pathways affected by N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-phenoxyacetamide are currently unknown

Pharmacokinetics

Based on the general metabolism of similar compounds, it can be anticipated to involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Result of Action

The molecular and cellular effects of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-phenoxyacetamide’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Specific information on how environmental factors influence the action of n-(2-(2-fluorophenyl)-2-methoxypropyl)-2-phenoxyacetamide is currently unavailable .

Propriétés

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO3/c1-18(22-2,15-10-6-7-11-16(15)19)13-20-17(21)12-23-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOUJMUQCBQKLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC1=CC=CC=C1)(C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-9-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2938343.png)

![2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2938347.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2938352.png)

![4-ethoxy-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2938357.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2938358.png)

![6-Methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2938366.png)